Home > Products > Screening Compounds P139879 > 6-Chloro-8-phenyl-9h-purine
6-Chloro-8-phenyl-9h-purine -

6-Chloro-8-phenyl-9h-purine

Catalog Number: EVT-8714134
CAS Number:
Molecular Formula: C11H7ClN4
Molecular Weight: 230.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Chloro-8-phenyl-9H-purine is a synthetic purine derivative that belongs to a class of compounds known for their biological activity, particularly in the fields of medicinal chemistry and drug discovery. This compound features a chlorine atom at the 6-position and a phenyl group at the 8-position of the purine ring, which contributes to its potential pharmacological properties. The compound is often explored for its role as an antipurinic agent, impacting nucleic acid synthesis and cellular proliferation.

Source

The synthesis and characterization of 6-chloro-8-phenyl-9H-purine have been extensively documented in scientific literature, particularly in studies focusing on purine derivatives and their applications in cancer research and other therapeutic areas. Key studies include those that utilize various catalytic methods for its synthesis, highlighting its importance in organic chemistry and medicinal applications .

Classification

6-Chloro-8-phenyl-9H-purine is classified under heterocyclic compounds, specifically as a purine analog. Purines are fundamental components of nucleic acids (DNA and RNA), and their derivatives are crucial in various biological processes. This compound can be further categorized into:

  • Antipurinic agents: Compounds that inhibit purine metabolism.
  • Pharmaceutical intermediates: Used in the synthesis of drugs targeting various diseases, including cancers.
Synthesis Analysis

Methods

The synthesis of 6-chloro-8-phenyl-9H-purine can be achieved through several methodologies, primarily focusing on one-pot reactions involving chlorinated pyrimidines. Notable methods include:

  1. Catalytic Approaches:
    • Cellulose sulfuric acid as a catalyst: This method emphasizes eco-friendly conditions for synthesizing 6-chloro-8-substituted-9H-purines through one-pot reactions involving 6-chloropyrimidine derivatives .
    • Silver-loaded silica catalysts: This approach facilitates efficient synthesis via a one-pot reaction involving 6-chloropyrimidine and substituted acids, yielding high product purity with minimal environmental impact .
  2. Regioselective Reactions:
    • The regioselective Sonogashira cross-coupling technique has been employed to introduce various substituents at the 2 and 8 positions of the purine structure, allowing for diverse functionalization .

Technical Details

The synthetic pathways typically involve:

  • The condensation of 6-chloropyrimidine derivatives with appropriate nucleophiles under controlled conditions.
  • Utilization of various solvents (or solvent-free conditions) to optimize yield and reaction time.
  • Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product identity.
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C13H10ClN5
  • Molecular Weight: Approximately 273.7 g/mol
  • Chemical Structure: The compound features a bicyclic structure characteristic of purines, with specific substitutions that influence its biological activity.
Chemical Reactions Analysis

Reactions

6-Chloro-8-phenyl-9H-purine undergoes various chemical reactions typical for purines, including:

  1. Substitution Reactions: The chlorine atom at the 6-position can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Cross-Coupling Reactions: Techniques such as Sonogashira coupling enable the introduction of alkynes or other substituents at designated positions on the purine ring .

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve high yields and selectivity.

Mechanism of Action

Process

The mechanism by which 6-chloro-8-phenyl-9H-purine exerts its biological effects involves:

  1. Inhibition of Nucleic Acid Synthesis: As an antipurinic agent, it interferes with the synthesis pathways of nucleotides, leading to reduced cellular proliferation.
  2. Induction of Apoptosis: Studies have indicated that certain derivatives induce cell death through apoptosis in leukemia cell lines by activating caspases .

Data

Experimental data show that modifications at the phenyl group significantly affect the compound's potency against cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers on the purine ring.

Relevant analytical techniques such as differential scanning calorimetry can be employed to study thermal properties, while chromatographic methods can assess purity levels.

Applications

Scientific Uses

6-Chloro-8-phenyl-9H-purine has several applications in scientific research:

  1. Drug Development: It serves as a lead compound for developing new anticancer therapies targeting nucleotide metabolism.
  2. Biological Studies: Utilized in studies examining cellular mechanisms related to apoptosis and cell cycle regulation.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex purine derivatives for pharmaceutical applications.
Introduction to 6-Chloro-8-phenyl-9H-purine in Medicinal Chemistry

Historical Context of Purine Derivatives in Drug Discovery

Purine derivatives constitute a cornerstone of medicinal chemistry, with their therapeutic utility spanning over six decades. The foundational discovery of mercaptopurine in the 1950s established purines as privileged scaffolds for antimetabolite therapies, revolutionizing leukemia treatment. Subsequent innovations yielded fluorinated pyrimidine analogs like fludarabine and cladribine, which became first-line therapies for hematological malignancies by inhibiting DNA synthesis and repair mechanisms [2] [3]. The evolutionary trajectory advanced with kinase-targeted purines such as seliciclib (cyclin-dependent kinase inhibitor) and fadraciclib, demonstrating expanded applications in solid tumors [3] [10].

The strategic incorporation of halogen atoms emerged as a pivotal molecular design principle. Chloropurine analogs like 6-chloro-8-substituted-9H-purine derivatives demonstrated enhanced pharmacological profiles, evidenced by BIIB021—a clinical-stage Hsp90 inhibitor containing a 6-chloropurine core that disrupts oncoprotein folding in gastrointestinal stromal tumors [4] [10]. This historical progression underscores the scaffold’s versatility: from early antiproliferative agents to modern targeted therapies, with halogenation serving as a critical structural determinant.

Table 1: Evolution of Clinically Significant Purine-Based Therapeutics

CompoundTherapeutic TargetClinical ApplicationStructural Features
MercaptopurinePurine metabolismAcute lymphoblastic leukemiaUnsubstituted thiopurine
CladribineDNA synthesis/repairHairy cell leukemia2-Chloro-2'-deoxyadenosine analog
FludarabineRibonucleotide reductaseChronic lymphocytic leukemiaFluorinated arabinosyl purine
BIIB021Hsp90 ATPaseGastrointestinal stromal tumors6-Chloro, 9-(pyridyl) substitution
BIIB028 (isoxazole)Hsp90 ATPasePhase II solid tumors6-Chloro, 8-methyl modification

Structural Significance of 6-Chloro-8-phenyl Substitution in Purine Scaffolds

The 6-chloro-8-phenyl-9H-purine architecture embodies strategic modifications that optimize target engagement and physicochemical properties. The chloro group at C6 functions as a versatile synthetic handle, facilitating nucleophilic displacement with amines, alcohols, or thiols to generate diverse analogs. This reactivity is exploited in one-pot syntheses using cellulose sulfuric acid catalysis, achieving >85% yields of 6-chloro-8-substituted purines under solvent-free conditions [1]. Concurrently, the phenyl group at C8 induces steric and electronic perturbations that profoundly influence three-dimensional binding. X-ray crystallographic studies of analogous 8-methylpurines reveal torsional constraints that reposition the phenyl ring perpendicular to the purine plane, enhancing hydrophobic contact with protein subpockets [6] [10].

Computational analyses indicate that 8-aryl substitution reduces the molecule’s dipole moment by 2.3 Debye compared to unsubstituted purine, augmenting membrane permeability. This is corroborated by LogP increases of 1.8–2.4 units in 8-phenylpurines versus parent compounds [3] [9]. The synergy between C6 and C8 modifications enables precise optimization: while C6 chloro governs reactivity, C8 phenyl enhances lipophilicity and directs complementary binding interactions.

Table 2: Synthetic Yields and Physicochemical Properties of 6-Chloro-8-substituted Purines

C8 SubstituentSynthetic MethodYield (%)LogPAqueous Solubility (µg/mL)
MethylPOCl₃-mediated chlorination520.9340
PhenylSuzuki coupling782.741
4-FluorophenylSonogashira reaction652.929
4-TrifluoromethylCopper-catalyzed arylation713.412

Role of Halogenation in Modulating Bioactivity of Purine Analogues

Halogenation at the purine C6 position induces multifaceted bioactivity enhancements through electronic, steric, and metabolic mechanisms. The chlorine atom’s +R electron-donating effect increases π-electron density at N1 and N3, strengthening hydrogen bonds with ATP-binding residues in kinases and chaperones. In Hsp90 inhibitors, chloro substituents contribute 1.3–2.1 kcal/mol binding energy via halogen bonding with backbone carbonyls of Thr184 and Asp93, as confirmed by free energy perturbation simulations [8] [10]. This electronic perturbation concurrently reduces pKa at N7 by 1.2 units, diminishing undesired protonation in physiological environments.

Halogenation also retards oxidative metabolism. Microsomal stability assays demonstrate that 6-chloro-8-phenylpurine exhibits a 45-minute half-life in human liver microsomes—triple that of its 6-hydroxy counterpart. This metabolic resilience stems from chlorine’s blockade of cytochrome P450-mediated hydroxylation at C6 [8]. Consequently, chloro-substituted purines demonstrate superior in vivo exposure; a radiolabeled 6-chloro-8-phenylpurine analog showed 4.7-fold higher tumor accumulation than its des-chloro derivative in murine xenograft models [4].

The chlorine atom’s steric bulk (van der Waals radius: 1.75 Å) further enables selective kinase inhibition. Molecular docking reveals that 6-chloropurines discriminate between EGFR and HER2 by exploiting a 1.2-Å difference in their hydrophobic back pockets—a selectivity unattainable with smaller fluoro analogs [3] . This trifunctional impact (electronic, metabolic, steric) establishes halogenation as an indispensable strategy for refining purine-based therapeutics.

Properties

Product Name

6-Chloro-8-phenyl-9h-purine

IUPAC Name

6-chloro-8-phenyl-7H-purine

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

InChI

InChI=1S/C11H7ClN4/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16)

InChI Key

VRXFEXVHVDAIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=NC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.